molecular formula C10H10O8 B14097698 2,5-Dioxohexahydrofuro[3,2-b]furan-3,6-diyl diacetate

2,5-Dioxohexahydrofuro[3,2-b]furan-3,6-diyl diacetate

Cat. No.: B14097698
M. Wt: 258.18 g/mol
InChI Key: ZOZKYEHVNDEUCO-UHFFFAOYSA-N
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Preparation Methods

Aceglatone can be synthesized through various chemical routes. One common method involves the acetylation of D-glucaro-1,4-lactone. The reaction typically uses acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to ensure the selective acetylation of the hydroxyl groups . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Aceglatone undergoes several types of chemical reactions, including:

    Oxidation: Aceglatone can be oxidized to form various oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of aceglatone can be achieved using reducing agents such as sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: Aceglatone can undergo substitution reactions where the acetyl groups are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Aceglatone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of aceglatone involves the inhibition of the enzyme β-glucuronidase. This enzyme plays a crucial role in the hydrolysis of glucuronides, which are involved in the detoxification and elimination of various endogenous and exogenous substances. By inhibiting β-glucuronidase, aceglatone prevents the breakdown of glucuronides, thereby enhancing the excretion of toxins and reducing their reabsorption . This mechanism is particularly beneficial in the treatment of cancer, as it helps in the elimination of carcinogenic substances from the body .

Comparison with Similar Compounds

Aceglatone is unique compared to other similar compounds due to its specific inhibitory action on β-glucuronidase. Similar compounds include:

Aceglatone’s uniqueness lies in its acetylated structure, which enhances its stability and bioavailability compared to its parent compound and other derivatives .

Properties

IUPAC Name

(6-acetyloxy-2,5-dioxo-3,3a,6,6a-tetrahydrofuro[3,2-b]furan-3-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O8/c1-3(11)15-7-5-6(18-9(7)13)8(10(14)17-5)16-4(2)12/h5-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOZKYEHVNDEUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2C(C(C(=O)O2)OC(=O)C)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90859524
Record name 2,5-Dioxohexahydrofuro[3,2-b]furan-3,6-diyl diacetate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90859524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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